molecular formula C25H26N2O4S B2856690 2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-30-4

2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

カタログ番号: B2856690
CAS番号: 921919-30-4
分子量: 450.55
InChIキー: AZLUYDNIHBWIOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of sulfonamide derivatives featuring a dibenzo[b,f][1,4]oxazepin core, a heterocyclic structure known for its pharmacological relevance. The molecule is characterized by a pentamethyl-substituted benzenesulfonamide group linked to the 2-position of the oxazepine ring. The 10-methyl-11-oxo moiety on the oxazepine core introduces a ketone functional group, which may influence hydrogen-bonding interactions and metabolic stability.

特性

IUPAC Name

2,3,4,5,6-pentamethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-14-15(2)17(4)24(18(5)16(14)3)32(29,30)26-19-11-12-22-20(13-19)25(28)27(6)21-9-7-8-10-23(21)31-22/h7-13,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLUYDNIHBWIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2,3,4,5,6-Pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure features a sulfonamide group attached to a dibenzo[b,f][1,4]oxazepine moiety. The presence of multiple methyl groups contributes to its lipophilicity and may influence its biological interactions. The molecular formula is C24H30N2O3SC_{24}H_{30}N_2O_3S.

Biological Activity Overview

The biological activities of 2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have been investigated in several contexts:

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral properties. For instance, studies on oxazinyl flavonoids demonstrated moderate to excellent antiviral activities against the Tobacco Mosaic Virus (TMV), suggesting that related compounds may possess similar mechanisms of action .

Antifungal Activity

The antifungal potential of structurally analogous compounds has also been documented. Certain oxazinyl flavonoids showed broad-spectrum fungicidal activities against various plant pathogens . This suggests that 2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide could similarly inhibit fungal growth.

Neuroprotective Effects

The neuroprotective properties of sulfonamide derivatives have been highlighted in patents and research articles. Compounds featuring dibenzo[b,f][1,4]oxazepine structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:

  • Antiviral Screening : A study focusing on the antiviral efficacy of flavonoid derivatives reported that compounds with similar oxazepine structures displayed significant inhibition rates against TMV at concentrations as low as 50 μg/mL .
  • Fungal Inhibition : Another study assessed the antifungal activity of various synthesized oxazinyl compounds against six plant pathogenic fungi. Results indicated inhibition rates exceeding 90% for some derivatives .
  • Neuroprotection : Research into neuroprotective agents has identified sulfonamide derivatives as potential candidates for treating neurodegenerative diseases due to their ability to modulate neuroinflammatory responses .

Data Tables

Activity Type Compound Inhibition Rate (%) Concentration (μg/mL)
AntiviralOxazinyl flavonoid 6n63 (Inactivation)500
AntifungalCompound 6h9150
NeuroprotectionSulfonamide derivativeSignificant effect observedN/A

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs share the dibenzo[b,f][1,4]oxazepin scaffold but differ in substituents on the sulfonamide benzene ring or the oxazepine core. Below is a comparative analysis:

Substituent Variations and Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences
2,3,4,5,6-Pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (Target) Dibenzo[1,4]oxazepin + benzenesulfonamide Pentamethyl benzene; 10-methyl-11-oxo oxazepine ~538.6 (estimated) High lipophilicity due to pentamethyl group; potential for steric hindrance .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Dibenzo[1,4]oxazepin + naphthalenesulfonamide Ethyl group on oxazepine; tetrahydronaphthalene sulfonamide ~525.5 Bulkier sulfonamide group may reduce binding affinity to compact targets .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Dibenzo[1,4]oxazepin + dimethoxybenzenesulfonamide Ethyl group on oxazepine; 2,4-dimethoxy benzene ~529.4 Methoxy groups improve solubility but may decrease metabolic stability .
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[1,4]oxazepin + benzamide Trifluoromethyl benzamide instead of sulfonamide ~458.3 Trifluoromethyl group enhances electronegativity and metabolic resistance .
N-{4-[(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide Dibenzo[1,4]oxazepin + propanamide Propanamide-linked phenylsulfonamide ~497.5 Extended linker may increase flexibility but reduce target specificity .

Structural-Activity Relationship (SAR) Insights

  • Oxazepine Core Modifications: Ethyl substitution () vs.
  • Sulfonamide vs. Benzamide : Sulfonamide groups generally enhance hydrogen-bonding capacity compared to benzamide, influencing target affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。